1-Butyl-1h-indazol-6-amine
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Overview
Description
1-Butyl-1H-indazol-6-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The compound’s unique structure, featuring a butyl group attached to the nitrogen atom of the indazole ring, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of o-haloaryl-N-tosylhydrazones using Cu2O as a catalyst . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines . These methods often require specific reaction conditions, such as the use of DMSO as a solvent and oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of 1-Butyl-1H-indazol-6-amine may involve large-scale synthesis using optimized catalytic processes to ensure high yields and minimal byproducts. Transition metal-catalyzed reactions are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indazole derivatives .
Scientific Research Applications
1-Butyl-1H-indazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Butyl-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating cellular processes. For instance, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The compound’s ability to interact with various biological targets makes it a versatile tool in drug discovery and development.
Comparison with Similar Compounds
1H-indazole-6-amine: Lacks the butyl group but shares the core indazole structure.
2H-indazole: Another tautomer of indazole with different stability and reactivity.
6-substituted indazoles: Compounds with various substituents at the 6-position, exhibiting diverse biological activities.
Uniqueness: 1-Butyl-1H-indazol-6-amine is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound in medicinal chemistry .
Biological Activity
1-Butyl-1H-indazol-6-amine is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Property | Value |
---|---|
Molecular Formula | C11H15N3 |
Molecular Weight | 189.26 g/mol |
IUPAC Name | 1-butylindazol-6-amine |
InChI Key | ICIIEHPKFUJZBY-UHFFFAOYSA-N |
Canonical SMILES | CCCC(N1C2=C(C=CC(=C2)N)C=N1) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit phosphoinositide 3-kinase δ (PI3Kδ), an enzyme involved in various cellular processes, including cell growth and survival. This inhibition can lead to the modulation of signaling pathways associated with inflammation and cancer progression .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of indazole derivatives, including this compound, were evaluated for their anti-proliferative effects against several cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 2.9 to 59.0 μM across different cell lines, indicating its potential for further development as a therapeutic agent .
Antimicrobial and Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for antimicrobial and anti-inflammatory activities. Studies suggest that modifications to the indazole scaffold can enhance these properties, making it a versatile candidate for drug development.
Study on Indoleamine 2,3-Dioxygenase (IDO) Inhibition
A study focused on the synthesis and bioevaluation of novel aminoindazole derivatives found that specific compounds exhibited potent inhibition of IDO1, a target implicated in cancer immunotherapy. One derivative showed an IC50 value of 0.4 μM against human colorectal cancer cells (HCT116), suggesting that structural modifications similar to those in this compound could yield promising anticancer agents .
Comparative Analysis with Similar Compounds
The unique structure of this compound allows it to interact differently compared to other indazole derivatives. Below is a comparison table highlighting some similar compounds:
Compound Name | Structure Description | Unique Features |
---|---|---|
1H-Indazol-6-amine | Basic structure without additional substituents | Lacks the butyl group |
5-Methylindazole | Methyl group at position 5 | Altered electronic properties due to methylation |
3-Iodoindazole | Iodine substituent at position 3 | Increased reactivity due to halogen substitution |
4-Aminoindazole | Amino group at position 4 | Different biological activity profile |
Properties
Molecular Formula |
C11H15N3 |
---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
1-butylindazol-6-amine |
InChI |
InChI=1S/C11H15N3/c1-2-3-6-14-11-7-10(12)5-4-9(11)8-13-14/h4-5,7-8H,2-3,6,12H2,1H3 |
InChI Key |
ICIIEHPKFUJZBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=CC(=C2)N)C=N1 |
Origin of Product |
United States |
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